molecular formula C13H13ClN2OS B13845134 (4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone

(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone

Cat. No.: B13845134
M. Wt: 280.77 g/mol
InChI Key: OJXQFTMXRCUPJE-UHFFFAOYSA-N
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Description

(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene ring substituted with a chlorine atom at the 4-position and a piperazine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate as the base and ethanol as the solvent, with the reaction mixture being heated to reflux for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a benzo[b]thiophene and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

(4-chloro-1-benzothiophen-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H13ClN2OS/c14-10-2-1-3-11-9(10)8-12(18-11)13(17)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2

InChI Key

OJXQFTMXRCUPJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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